
1-(1-(Phenylthio)cyclopropyl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Phenylthio)cyclopropyl)cyclopentanol is an organic compound with the molecular formula C14H18OS. It is a cyclopentanol derivative where a phenylthio group is attached to a cyclopropyl ring, which is further connected to a cyclopentanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclopentanol typically involves the reaction of cyclopropyl phenyl sulfide with cyclopentanone under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropyl ring .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(Phenylthio)cyclopropyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopropyl compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclopentanol involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues, while the cyclopropyl and cyclopentanol moieties can interact with hydrophobic and polar regions of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylcyclopentanol: Similar structure but lacks the phenylthio group.
Cyclopentanol: Lacks both the phenylthio and cyclopropyl groups.
Cyclopropyl phenyl sulfide: Lacks the cyclopentanol moiety.
Uniqueness
1-(1-(Phenylthio)cyclopropyl)cyclopentanol is unique due to the presence of both the phenylthio and cyclopropyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H18OS |
|---|---|
Poids moléculaire |
234.36 g/mol |
Nom IUPAC |
1-(1-phenylsulfanylcyclopropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H18OS/c15-13(8-4-5-9-13)14(10-11-14)16-12-6-2-1-3-7-12/h1-3,6-7,15H,4-5,8-11H2 |
Clé InChI |
POEDFEMRDTWYNN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2(CC2)SC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



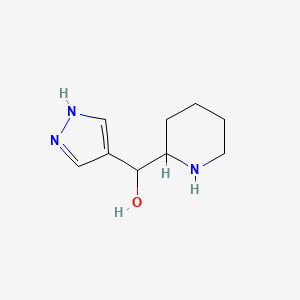

![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)
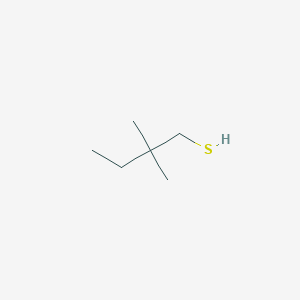
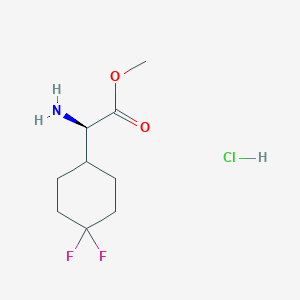
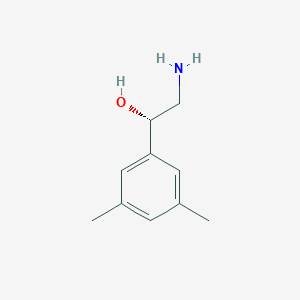
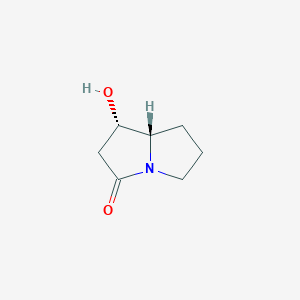
![5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13086866.png)
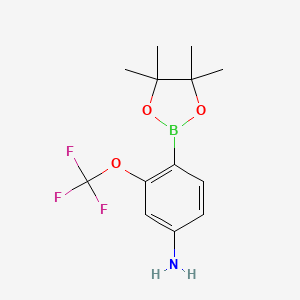
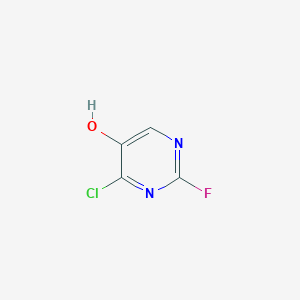
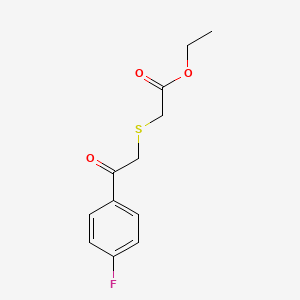
![7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086889.png)
